AZ3451

説明

AZ3451 is a potent antagonist of the protease-activated receptor-2 (PAR2), a member of the G protein-coupled receptor family. This compound has shown significant potential in modulating inflammatory responses, making it a valuable tool in scientific research, particularly in the study of inflammation-related diseases .

準備方法

合成経路と反応条件: AZ3451の合成は、ベンゾイミダゾールコア構造の調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。

ベンゾイミダゾールコアの形成: これは一般的に、o-フェニレンジアミンとカルボン酸誘導体を酸性条件下で縮合させることで達成されます。

臭素化: 芳香環上の特定の位置に臭素原子を導入します。

環化: 環化反応によってベンゾジオキソール環を形成します。

最終カップリング: ベンゾイミダゾールコアをシアノフェニル基とシクロヘキシルエチル基とカップリングして最終生成物を形成します

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、反応条件を最適化して、高収率と高純度を実現します。 高性能液体クロマトグラフィー(HPLC)などの技術が、最終生成物の精製に使用されます .

反応の種類:

酸化: this compoundは、特にベンゾイミダゾールコアで酸化反応を起こす可能性があります。

還元: 還元反応は、臭素置換された芳香環で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物:

酸化: ベンゾイミダゾールN-オキシドの生成。

還元: 脱臭素化ベンゾイミダゾール誘導体の生成。

4. 科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。

化学: PAR2アンタゴニストの構造活性相関を研究するためのツールとして使用されます。

生物学: PAR2の細胞シグナル伝達経路における役割を調査します。

科学的研究の応用

Osteoarthritis Treatment

Overview : AZ3451 has been extensively studied for its effects on osteoarthritis, a degenerative joint disease characterized by inflammation, cartilage degradation, and pain.

Key Findings :

- Inhibition of Inflammation : this compound significantly reduces the expression of inflammatory cytokines and catabolic genes in chondrocytes stimulated with interleukin-1 beta (IL-1β) .

- Protection Against Cartilage Degradation : In vitro studies demonstrated that this compound prevents the degradation of cartilage matrix components like collagen II and aggrecan .

- Autophagy Activation : this compound promotes autophagy in chondrocytes, which is essential for its anti-apoptotic effects. This was evidenced by increased expression of autophagy markers following treatment with this compound .

Cellular Senescence

This compound has shown potential in reducing cellular senescence in chondrocytes. The compound decreases the levels of p16INK4A proteins and SA-β-gal staining, which are markers associated with cellular aging . This suggests that this compound may not only alleviate symptoms but also address underlying cellular aging processes.

In Vivo Studies

In animal models, specifically rat models of OA, intra-articular injections of this compound have been shown to ameliorate cartilage degradation and improve histological outcomes compared to untreated controls . The OARSI score indicated significant improvements in cartilage integrity following treatment with this compound.

Case Study 1: In Vitro Effects on Chondrocytes

A study investigated the effects of this compound on chondrocytes subjected to IL-1β stimulation. The results indicated that this compound reduced apoptosis rates and protected against mitochondrial membrane potential loss. Additionally, it inhibited the upregulation of pro-apoptotic factors such as cleaved caspase 3 .

| Parameter | Control (IL-1β) | This compound Treatment |

|---|---|---|

| Apoptosis Rate | High | Significantly Reduced |

| Collagen II Degradation | Increased | Decreased |

| Autophagy Marker Levels | Low | Increased |

Case Study 2: In Vivo Rat Model

In a controlled study using a rat model for post-traumatic osteoarthritis (PTOA), rats receiving intra-articular injections of this compound exhibited less cartilage erosion and maintained higher levels of proteoglycans compared to untreated controls. Histological assessments confirmed these findings .

| Group | Cartilage Erosion Score | Proteoglycan Content |

|---|---|---|

| PTOA Control | High | Low |

| This compound Treated | Low | High |

作用機序

AZ3451は、プロテアーゼ活性化受容体-2上の遠隔アロステリック部位に結合することによりその効果を発揮し、受容体の活性化とその後のシグナル伝達を阻害します。 この結合は、受容体活性化に必要な構造的再配列を阻害し、それにより炎症やその他の細胞応答に関与する下流のシグナル伝達経路を遮断します .

類似の化合物:

AZ8838: 同様の効力を持つ別のPAR2アンタゴニストですが、結合特性は異なります。

比較:

This compound vs. AZ8838: 両方の化合物はPAR2を阻害しますが、this compoundはより高い親和性と異なる結合部位を持ち、特定の用途ではより効果的です.

This compound vs. GB83: This compoundはアンタゴニストですが、GB83はアゴニストとして作用し、PAR2が調節される多様なメカニズムを強調しています.

This compoundは、その高い効力、選択性、そして独自の結合メカニズムにより、PAR2とその関連経路の研究において貴重な化合物となっています .

類似化合物との比較

AZ8838: Another PAR2 antagonist with similar potency but different binding characteristics.

GB83: A PAR2 agonist with a unique mechanism of action distinct from AZ3451.

Comparison:

This compound vs. AZ8838: Both compounds inhibit PAR2, but this compound has a higher affinity and different binding site, making it more effective in certain applications.

This compound vs. GB83: While this compound is an antagonist, GB83 acts as an agonist, highlighting the diverse mechanisms through which PAR2 can be modulated.

This compound stands out due to its high potency, selectivity, and unique binding mechanism, making it a valuable compound in the study of PAR2 and its related pathways .

生物活性

AZ3451 is a potent negative allosteric modulator of the protease-activated receptor 2 (PAR2), which plays a significant role in various inflammatory and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

This compound binds to a remote allosteric site on PAR2, distinct from the orthosteric binding site typically occupied by agonists. This binding inhibits PAR2 signaling pathways, which are implicated in inflammation, pain, and tissue remodeling. The compound has been shown to exhibit high affinity for PAR2, with an IC50 value of approximately 23 nM .

Key Findings on Mechanistic Action:

- Inhibition of Cytokine Production : this compound significantly reduces the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8) in endothelial cells exposed to oxidized low-density lipoprotein (ox-LDL) .

- Regulation of MMPs : It attenuates the expression and production of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in extracellular matrix remodeling and inflammation .

- Nuclear Factor-kappa B (NF-κB) Pathway : this compound mitigates ox-LDL-induced activation of NF-κB, thereby reducing inflammatory responses .

Case Study: Chondrocytes

In a study focusing on osteoarthritis, this compound was found to inhibit IL-1β-induced inflammatory responses in chondrocytes. The treatment led to:

- Decreased Expression of Catabolic Genes : this compound reduced the expression levels of genes associated with cartilage degradation, such as MMP13 and ADAMTS5 .

- Enhanced Autophagy : The compound promoted autophagy processes, evidenced by increased expression of autophagy markers (Atg5, Atg7) and improved autophagosome formation .

- Reduced Apoptosis : Flow cytometric analysis indicated that this compound significantly decreased apoptosis rates in chondrocytes stimulated with IL-1β .

Animal Models

This compound has been tested in rat models for its efficacy in mitigating osteoarthritis progression. Key findings include:

- Histological Improvements : Intra-articular injection of this compound resulted in less cartilage damage and improved proteoglycan content compared to control groups .

- OARSI Scoring : The Osteoarthritis Research Society International (OARSI) score indicated significant alleviation of osteoarthritis symptoms with this compound treatment .

Comparative Biological Activity

The following table summarizes the biological activities observed with this compound across different studies:

| Study Focus | Biological Activity | Effect Observed |

|---|---|---|

| Endothelial Dysfunction | Inhibition of pro-inflammatory cytokines | Reduced IL-6, TNF-α, IL-8 |

| Chondrocyte Inflammation | Inhibition of catabolic gene expression | Decreased MMP13, ADAMTS5 |

| Autophagy Regulation | Promotion of autophagy processes | Increased Atg5, Beclin1 levels |

| Apoptosis Prevention | Decreased apoptotic cell death | Lowered cleaved caspase 3 levels |

| Osteoarthritis Progression | Histological protection against cartilage erosion | Improved OARSI scores |

特性

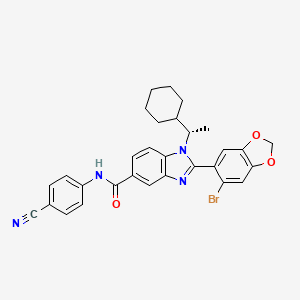

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAOGFGHTPYADT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。